molecular formula C6H4F2N2O2 B040434 3,5-Difluoro-4-nitroaniline CAS No. 122129-79-7

3,5-Difluoro-4-nitroaniline

Cat. No. B040434
CAS RN: 122129-79-7
M. Wt: 174.1 g/mol
InChI Key: RKBPGWQSTWNFRY-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitroaniline is a chemical compound with the CAS Number: 122129-79-7. It has a molecular weight of 174.11 and its IUPAC name is 3,5-difluoro-4-nitroaniline . It is a solid substance that should be stored at 4°C and protected from light .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-nitroaniline is 1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3,5-Difluoro-4-nitroaniline has a boiling point of 338.5±37.0 °C at 760 mmHg and a melting point of 179-181 °C . It has a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Chemical Properties and Storage

3,5-Difluoro-4-nitroaniline is a solid compound with a molecular weight of 174.11 . It has a boiling point of 338.5±37.0°C at 760 mmHg and a melting point of 179-181°C . It is recommended to store this compound at 4°C and protect it from light .

Use in Melt-Cast Explosives

3,5-Difluoro-4-nitroaniline has been used as a casting carrier in the design of new melt-cast explosives . These explosives have the dual advantages of high energy and low sensitivity .

Combination with High-Energy Components

This compound has been combined with the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) to design a new melt-cast explosive . The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating the best stability .

Safety Performance Improvement

The safety performance of the optimized 3,5-Difluoro-4-nitroaniline/CL-20 system (40DFTNAN/60CL-20) was tested experimentally . The friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96°C .

Energy Level Assessment

The measured detonation velocity of the 40DFTNAN/60CL-20 system is 8260 m·s−1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive .

Thermal Decomposition Mechanisms

A comparative study with trinitroanisole (TNAN) was performed under different heating conditions to probe the thermal decomposition mechanisms of 3,5-difluoro-4-nitroaniline .

Safety and Hazards

3,5-Difluoro-4-nitroaniline is classified as harmful. The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

3,5-difluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBPGWQSTWNFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378928
Record name 3,5-difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-nitroaniline

CAS RN

122129-79-7
Record name 3,5-difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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